N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide
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Overview
Description
N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that combines a thiophene ring with an octahydrobenzo[b][1,4]dioxin moiety, making it an interesting subject for chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments have been found to exhibit antibacterial properties . They are known to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis .
Mode of Action
It’s worth noting that sulfonamides, which are part of the compound’s structure, are known to inhibit bacterial growth by blocking the folate synthetase enzyme, impeding folic acid synthesis .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial biofilm formation , which is a key survival strategy for many bacteria.
Pharmacokinetics
It’s worth noting that sulfonamides, which are part of the compound’s structure, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have been found to inhibit bacterial biofilm formation , which could potentially disrupt the survival and proliferation of bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with octahydrobenzo[b][1,4]dioxin-6-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated thiophenes and substituted amides.
Scientific Research Applications
N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative used in the synthesis of conducting polymers.
N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide: A structurally similar compound with a furan ring instead of a thiophene ring.
Uniqueness
N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide stands out due to its unique combination of a thiophene ring and an octahydrobenzo[b][1,4]dioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c15-13(9-3-6-18-8-9)14-10-1-2-11-12(7-10)17-5-4-16-11/h3,6,8,10-12H,1-2,4-5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKGBQPRQMIDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CSC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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